2-(4-chlorobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
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Overview
Description
2-(4-chlorobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, a benzamide group, and a phenethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Benzamide Group: The benzamide group is introduced via an amide coupling reaction. This can be achieved by reacting 4-chlorobenzoic acid with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Attachment of the Phenethyl Side Chain: The phenethyl group can be introduced through a nucleophilic substitution reaction, where a phenethyl halide reacts with the thiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It is being explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activity of the thiazole ring.
Biological Studies: The compound can be used to study the interactions of thiazole derivatives with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as dyes or catalysts.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, potentially inhibiting their activity. The benzamide group may enhance binding affinity to certain receptors, while the phenethyl side chain can influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole structure.
Uniqueness
2-(4-chlorobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and pharmacological properties compared to other thiazole derivatives .
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S/c24-17-11-9-16(10-12-17)21(28)27-23-26-20-18(7-4-8-19(20)30-23)22(29)25-14-13-15-5-2-1-3-6-15/h1-3,5-6,9-12,18H,4,7-8,13-14H2,(H,25,29)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQRWCGHSRJUCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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